molecular formula C12H10BFO3 B2956582 (2-Fluoro-4-phenoxyphenyl)boronic acid CAS No. 1414356-30-1

(2-Fluoro-4-phenoxyphenyl)boronic acid

Cat. No.: B2956582
CAS No.: 1414356-30-1
M. Wt: 232.02
InChI Key: PSLVPUAZLINPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4-phenoxyphenyl)boronic acid is an organoboron compound with the molecular formula C12H10BFO3. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with a fluoro group at the 2-position and a phenoxy group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-phenoxyphenyl)boronic acid typically involves the reaction of 2-fluoro-4-iodophenylboronic acid with phenol under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows:

2-Fluoro-4-iodophenylboronic acid+PhenolPd catalyst, K2CO3(2-Fluoro-4-phenoxyphenyl)boronic acid\text{2-Fluoro-4-iodophenylboronic acid} + \text{Phenol} \xrightarrow{\text{Pd catalyst, K}_2\text{CO}_3} \text{this compound} 2-Fluoro-4-iodophenylboronic acid+PhenolPd catalyst, K2​CO3​​(2-Fluoro-4-phenoxyphenyl)boronic acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-phenoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

(2-Fluoro-4-phenoxyphenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.

    Biology: Investigated for its potential in developing enzyme inhibitors and receptor antagonists.

    Medicine: Explored for its role in drug discovery, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-phenoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

The molecular targets and pathways involved include the palladium catalyst and the boronic acid’s interaction with the aryl halide.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Fluorophenylboronic acid
  • 4-Phenoxyphenylboronic acid

Comparison: (2-Fluoro-4-phenoxyphenyl)boronic acid is unique due to the presence of both fluoro and phenoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous. Compared to phenylboronic acid, the fluoro and phenoxy groups enhance its reactivity and selectivity in certain reactions.

Properties

IUPAC Name

(2-fluoro-4-phenoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-12-8-10(6-7-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLVPUAZLINPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC2=CC=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 100 mL 3-necked round-bottom flask purged and maintained under an inert atmosphere of nitrogen, was placed a solution of 1-bromo-2-fluoro-4-phenoxybenzene (2 g, 7.49 mmol, 1.00 equiv) in tetrahydrofuran (20 mL). BuLi (1M) (8 mL) was added dropwise with stirring at −70 to −80° C. The resulting solution was stirred for 30 min at −70-80° C. in a liquid nitrogen bath. Tris(propan-2-yl)borate (1.7 g, 9.04 mmol, 1.21 equiv) was added dropwise with stirring at −70 to −80° C. The resulting solution was allowed to react, with stirring, for an additional 2 h while the temperature was maintained at −70 to −80° C. The reaction was then quenched by the addition of 100 mL of water, extracted with ethyl acetate and the organic layers were combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was loaded onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:20) to give 1.6 g (92%) of (2-fluoro-4-phenoxyphenyl)-boronic acid as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.